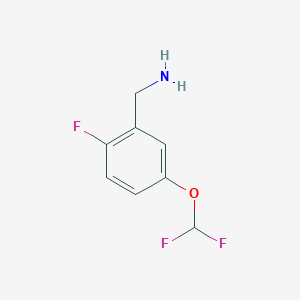
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine is an organic compound that features a methanamine group attached to a difluoromethoxy and fluorophenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanamine typically involves multiple steps:
Starting Material: The synthesis often begins with a fluorophenyl derivative.
Introduction of Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(5-(Difluoromethoxy)-2-fluorophenyl)methanamine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- (5-(Trifluoromethoxy)-2-fluorophenyl)methanamine
- (5-(Difluoromethoxy)-2-chlorophenyl)methanamine
- (5-(Difluoromethoxy)-2-bromophenyl)methanamine
Uniqueness
The presence of the difluoromethoxy and fluorophenyl groups might confer unique properties, such as increased metabolic stability, specific binding affinities, or distinct electronic effects, compared to similar compounds.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[5-(difluoromethoxy)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C8H8F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H,4,12H2 |
InChI Key |
YERMTYDCXXCMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















